molecular formula C23H19ClN2O3S B11568214 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B11568214
M. Wt: 438.9 g/mol
InChI Key: QQQLIZLOTUPUEN-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, and a chloromethylphenoxy acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide involves its interaction with specific molecular targets. For example, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19ClN2O3S

Molecular Weight

438.9 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide

InChI

InChI=1S/C23H19ClN2O3S/c1-14-11-16(24)8-10-19(14)29-13-22(27)25-18-12-15(7-9-20(18)28-2)23-26-17-5-3-4-6-21(17)30-23/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

QQQLIZLOTUPUEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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